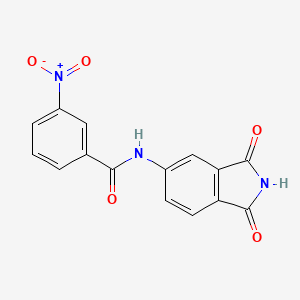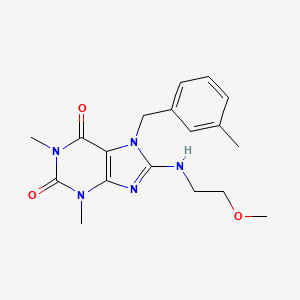
N-(1,3-Dioxoisoindolin-5-yl)-3-nitrobenzamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,3-dioxoisoindol-5-yl)-3-nitrobenzamide is a compound that appears to be closely related to various nitrobenzamide derivatives, which have been studied for their potential applications in medicine and materials science. These compounds often exhibit interesting chemical and biological properties, such as cytotoxicity against hypoxic tumor cells, the ability to form metal complexes, and the potential to be used in the synthesis of optically active polyamides .
Synthesis Analysis
The synthesis of related compounds typically involves the reaction of an anhydride with an amino acid or amide, followed by further functionalization. For example, the synthesis of 2-(4-nitro-1,3-dioxoisoindolin-2-yl) succinic acid, a compound with a similar core structure, was achieved by reacting 3-nitrophthalic anhydride with L-aspartic acid in acetic acid solution . Similarly, the synthesis of N-[(2,3-dioxoindolin-1-yl)-N-methylbenzamide] was performed by reacting acetanilide with isatin and then treating it with paraformaldehyde . These methods suggest that the synthesis of N-(1,3-dioxoisoindol-5-yl)-3-nitrobenzamide could involve comparable steps, starting with appropriate precursors and conditions to introduce the nitro and amide functionalities.
Molecular Structure Analysis
The molecular structure of compounds related to N-(1,3-dioxoisoindol-5-yl)-3-nitrobenzamide is characterized by the presence of nitro groups and an isoindoline moiety. The presence of these groups can significantly influence the electronic properties of the molecule, as seen in the study of positional isomers of N-(methylthiazol-2-yl)nitrobenzamide, where fluorescence emissions were affected by interactions with metal ions . The optically active polyamides containing a 4-nitro-1,3-dioxoisoindolin-2-yl group also highlight the importance of the molecular structure in determining the physical properties and solubility of these polymers .
Chemical Reactions Analysis
The chemical reactivity of nitrobenzamide derivatives is often associated with their reduction potential. For instance, the reductive chemistry of 5-[N,N-bis(2-chloroethyl)amino]-2,4-dinitrobenzamide involves the enzymatic reduction of nitro groups to amines or hydroxylamines, which is oxygen-inhibited, making it selective for hypoxic cells . Similarly, the metabolic reduction of 4-iodo-3-nitrobenzamide to its nitroso derivative and subsequent reduction to the amine form is a key step in its chemotherapeutic action . These reactions are crucial for the biological activity of these compounds, as they can lead to the formation of cytotoxic species or the inactivation of critical enzymes .
Physical and Chemical Properties Analysis
The physical and chemical properties of nitrobenzamide derivatives are influenced by their molecular structure. For example, the solubility, sublimation, and distribution of N-(5-ethyl-1,3,4-thiadiazole-2-yl)-4-nitrobenzamide were studied, providing valuable data for understanding the behavior of such compounds in biological systems . The optically active polyamides with nitroisoindolinyl groups demonstrated good solubility in polar organic solvents, which is attributed to the bulky pendent groups that disrupt interchain interactions . These properties are essential for the practical application of these compounds in drug delivery and materials science.
Wissenschaftliche Forschungsanwendungen
Polymerforschung
“N-(1,3-Dioxoisoindolin-5-yl)-3-nitrobenzamid” wurde bei der Synthese von funktionellen Diaminen verwendet, die Schlüsselkomponenten bei der Herstellung von Polyimiden sind . Polyimide sind Hochleistungspolymere mit hervorragenden mechanischen Eigenschaften, Langzeitstabilität, guter Filmbildungsfähigkeit, überlegener Chemikalienbeständigkeit und der Leichtigkeit, mit der ihre Strukturen modifiziert werden können .
Flüssigkristall-Ausrichtungsschichten
Die Verbindung wurde bei der Entwicklung von Flüssigkristall-Ausrichtungsschichten eingesetzt . Diese Schichten sind entscheidend für Flüssigkristallanzeigen (LCDs), die in verschiedenen elektronischen Geräten weit verbreitet sind .
Verbesserung der thermischen Stabilität
Es wurde gezeigt, dass die Einführung von Imidgruppen in die Seitenkette von Polymeren unter Verwendung dieser Verbindung die thermische Stabilität der Polymere verbessert . Dadurch eignen sich die Polymere besser für Anwendungen, die eine hohe Temperaturbeständigkeit erfordern .
Verbesserung der Abriebfestigkeit
Die Verbindung wurde verwendet, um die Abriebfestigkeit von Polymeren zu verbessern . Dies ist besonders nützlich in Anwendungen, bei denen das Material Reibung oder Verschleiß ausgesetzt ist .
Pharmazeutika
Materialwissenschaft
Die Verbindung hat vielfältige Anwendungen in der Materialwissenschaft. Ihre einzigartige Struktur und Eigenschaften machen sie zu einer wertvollen Ressource bei der Entwicklung neuer Materialien.
Organische Synthese
“this compound” wird auch in der organischen Synthese eingesetzt. Seine einzigartige Struktur macht es zu einem wertvollen Reagenz bei der Synthese komplexer organischer Verbindungen.
Wirkmechanismus
Target of Action
The primary target of N-(1,3-dioxoisoindolin-5-yl)-3-nitrobenzamide is Cereblon (CRBN) . CRBN is a protein that plays a crucial role in various biological processes, including cellular proliferation . The compound also interacts with GSPT1 , a protein associated with CRBN .
Mode of Action
N-(1,3-dioxoisoindolin-5-yl)-3-nitrobenzamide acts as a modulator of CRBN activity . It selectively modulates the degradation of GSPT1 protein, acting as a GSPT1 degrader . This means that the compound binds to GSPT1 and promotes its degradation, thereby influencing the function of cells .
Biochemical Pathways
The compound’s action primarily affects the protein degradation pathway . By promoting the degradation of GSPT1, it influences the ubiquitin-proteasome system, a key cellular pathway for protein degradation . This can have downstream effects on various biological processes, including cell cycle progression and apoptosis .
Result of Action
The molecular and cellular effects of N-(1,3-dioxoisoindolin-5-yl)-3-nitrobenzamide’s action are primarily related to its ability to degrade GSPT1 . By promoting GSPT1 degradation, the compound can influence various cellular processes, potentially including cell proliferation and apoptosis . This could make it a useful tool for treating conditions associated with uncontrolled cellular proliferation, such as cancer .
Biochemische Analyse
Biochemical Properties
It is known that the compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may involve multiple biochemical reactions .
Cellular Effects
N-(1,3-dioxoisoindolin-5-yl)-3-nitrobenzamide can have various effects on cells. It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of N-(1,3-dioxoisoindolin-5-yl)-3-nitrobenzamide involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound can act as a modulator of cereblon (CRBN) activity, selectively modulating the degradation of GSPT1 protein .
Metabolic Pathways
N-(1,3-dioxoisoindolin-5-yl)-3-nitrobenzamide may be involved in various metabolic pathways. It can interact with enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Eigenschaften
IUPAC Name |
N-(1,3-dioxoisoindol-5-yl)-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9N3O5/c19-13(8-2-1-3-10(6-8)18(22)23)16-9-4-5-11-12(7-9)15(21)17-14(11)20/h1-7H,(H,16,19)(H,17,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSFIMDQVVHZOIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=CC3=C(C=C2)C(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-Nitrophenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2515343.png)

![[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(1H-pyrazol-4-yl)methanone](/img/structure/B2515347.png)
![1-butyl-4-{1-[2-(4-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2515350.png)


![2-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)acetamide](/img/structure/B2515353.png)



![Benzo[b]thiophen-2-yl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone](/img/structure/B2515360.png)
![4-(Benzo[d][1,3]dioxol-5-ylamino)-2-(butylamino)-4-oxobutanoic acid](/img/structure/B2515361.png)
![N-(3-methoxyphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2515362.png)
![2-{[2-(2,4-Dichlorophenoxy)phenyl]methylene}malononitrile](/img/structure/B2515363.png)